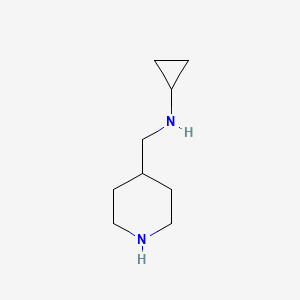

N-(Piperidin-4-ylmethyl)cyclopropanamine

Vue d'ensemble

Description

N-(Piperidin-4-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C9H18N2 It is characterized by the presence of a piperidine ring attached to a cyclopropane moiety via a methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-ylmethyl)cyclopropanamine typically involves the reaction of piperidine with cyclopropanecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like methanol or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Piperidin-4-ylmethyl)cyclopropanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated derivatives of the compound.

Applications De Recherche Scientifique

N-(Piperidin-4-ylmethyl)cyclopropanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of N-(Piperidin-4-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methyl-N-(piperidin-4-ylmethyl)cyclopropanamine

- N-Benzyl-N-(piperidin-4-ylmethyl)cyclopropanamine

Uniqueness

N-(Piperidin-4-ylmethyl)cyclopropanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Activité Biologique

N-(Piperidin-4-ylmethyl)cyclopropanamine, also referred to as N-(4-Piperidylmethyl)cyclopropanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a cyclopropane moiety linked to a piperidine ring. The molecular formula is with a molecular weight of approximately 168.24 g/mol. The presence of both piperidine and cyclopropane groups suggests interactions with various biological targets, particularly neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Compounds with similar structures have been shown to interact with ion channels and other critical cellular pathways, leading to various pharmacological effects.

Potential Mechanisms Include:

- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may influence mood and cognitive functions.

- Ion Channel Interaction : Potential modulation of ion channels could affect neuronal excitability and synaptic transmission.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in disease progression, such as those linked to neurodegenerative disorders and cancers.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by targeting specific receptors or enzymes involved in tumor growth.

- Neuroprotective Effects : Its structural features may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Activity : Compounds structurally related to this compound have shown promise in reducing inflammation markers in vitro.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro assessments have revealed that this compound can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production in inflammatory models, suggesting potential applications in treating inflammatory conditions .

Structure–Activity Relationship (SAR)

Studies on related compounds have established a structure–activity relationship that highlights how modifications to the piperidine or cyclopropane moieties can enhance or diminish biological activity. For instance, altering substituents on the piperidine ring has been shown to affect receptor binding affinity and selectivity .

Propriétés

IUPAC Name |

N-(piperidin-4-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHOSENBUUWUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693575 | |

| Record name | N-[(Piperidin-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225472-72-9 | |

| Record name | N-[(Piperidin-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does N-[(Piperidin-4-yl)methyl]cyclopropanamine impact leukemia cells, particularly in the context of HOXA9/MEIS1 driven AML?

A1: N-[(Piperidin-4-yl)methyl]cyclopropanamine (AW84), an irreversible inhibitor of the enzyme Lysine Specific Demethylase 1 (LSD1), demonstrates promising results in preclinical studies using a murine model of HOXA9/MEIS1 (H/M) driven AML. [, ] This type of AML is characterized by the overexpression of the Hoxa9 and Meis1 genes.

Q2: Does the efficacy of N-[(Piperidin-4-yl)methyl]cyclopropanamine vary depending on the genetic drivers of AML?

A2: While N-[(Piperidin-4-yl)methyl]cyclopropanamine (AW84) shows promising results in H/M driven AML, research suggests that its efficacy may be influenced by the specific genetic drivers of the disease. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.